molecular formula C14H20N4O3 B2706205 N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide CAS No. 2361728-65-4

N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide

Cat. No.: B2706205
CAS No.: 2361728-65-4
M. Wt: 292.339
InChI Key: RRZIPBNJGHKBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Oxadiazole rings are known to be present in various pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the oxadiazole ring and various functional groups. The presence of the oxadiazole ring could lead to intramolecular hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some compounds containing oxadiazole rings can be insensitive towards impact .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Oxadiazoles are a focus of research due to their presence in various pharmacologically active compounds .

Properties

IUPAC Name

N-ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-3-12(20)18(4-2)9-11(19)16-14(7-5-6-8-14)13-15-10-21-17-13/h3,10H,1,4-9H2,2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZIPBNJGHKBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1(CCCC1)C2=NOC=N2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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